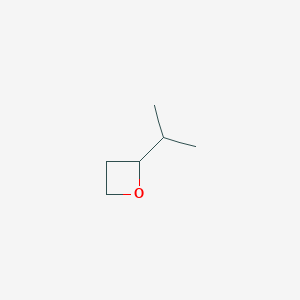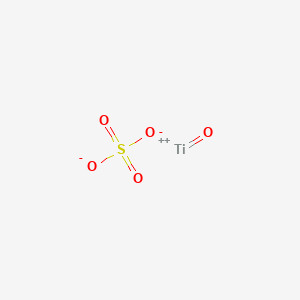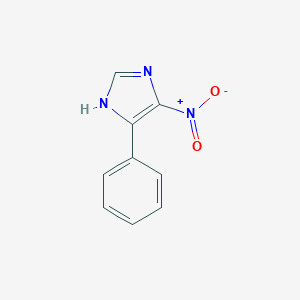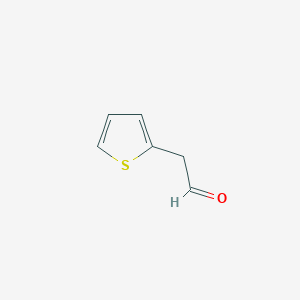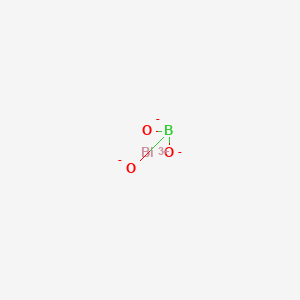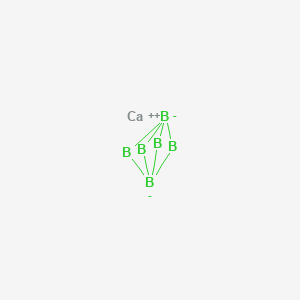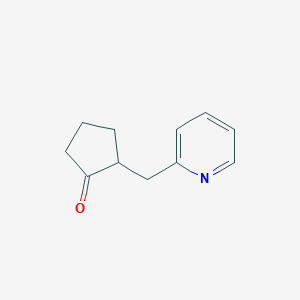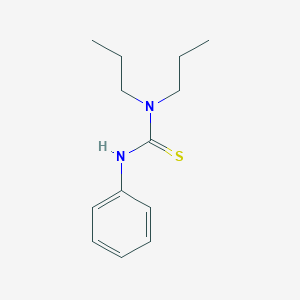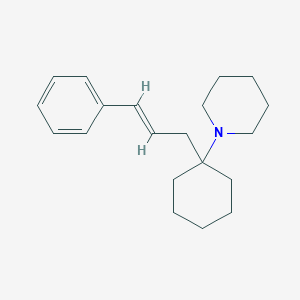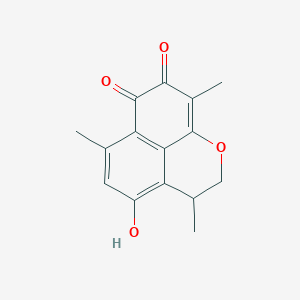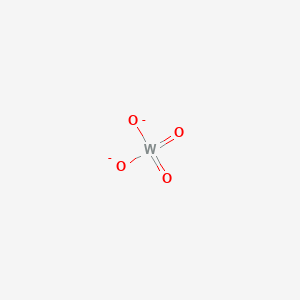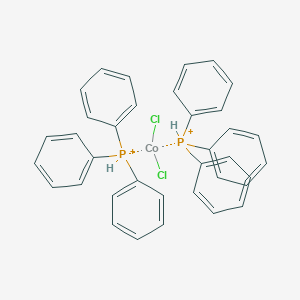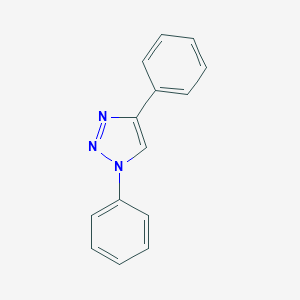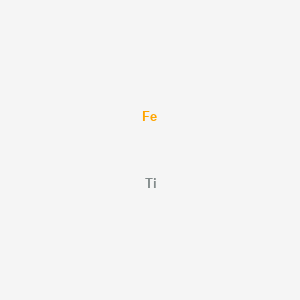
Iron;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron and titanium are two metals that have numerous applications in various fields. Iron is an essential element in the human body, while titanium is widely used in the aerospace and medical industries. In recent years, the synthesis of iron-titanium alloys has gained significant attention due to their unique properties and potential applications.
Mecanismo De Acción
Iron-titanium alloys have unique properties that make them suitable for various applications. The addition of titanium to iron improves the mechanical properties of the alloy, such as strength, hardness, and ductility. The alloy's microstructure can also be tailored by adjusting the composition and processing parameters. Iron-titanium alloys also have excellent corrosion resistance due to the formation of a protective oxide layer on the surface.
Efectos Bioquímicos Y Fisiológicos
Iron and titanium are essential elements in the human body. Iron is required for the production of hemoglobin, which carries oxygen in the blood. Titanium is biocompatible and is widely used in medical implants due to its ability to integrate with the surrounding tissue. Iron-titanium alloys have been shown to have excellent biocompatibility and have been used in various medical implants, such as dental implants and orthopedic implants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iron-titanium alloys have several advantages and limitations for lab experiments. The advantages include their unique properties, biocompatibility, and corrosion resistance. The limitations include the difficulty in synthesizing the alloys and the high cost of the raw materials.
Direcciones Futuras
Iron-titanium alloys have numerous potential applications in various fields, and future research should focus on exploring these applications. Some possible future directions include:
1. Developing new synthesis methods to improve the properties of the alloys.
2. Investigating the use of iron-titanium alloys in energy storage devices, such as batteries and supercapacitors.
3. Exploring the use of iron-titanium alloys in biomedical applications, such as drug delivery and tissue engineering.
4. Investigating the use of iron-titanium alloys in environmental applications, such as water treatment and pollution control.
Conclusion:
Iron-titanium alloys have unique properties that make them suitable for various applications in different fields. The synthesis of these alloys can be achieved through various methods, and their biocompatibility and corrosion resistance make them attractive for medical implants. Future research should focus on exploring the potential applications of iron-titanium alloys and developing new synthesis methods to improve their properties.
Métodos De Síntesis
The synthesis of iron-titanium alloys can be achieved through various methods, including powder metallurgy, casting, and mechanical alloying. The powder metallurgy method involves mixing iron and titanium powders and then compacting and sintering them at high temperatures. The casting method involves melting iron and titanium and then pouring the molten metal into a mold to solidify. Mechanical alloying involves milling the iron and titanium powders together in a ball mill to create a homogenous mixture.
Aplicaciones Científicas De Investigación
Iron-titanium alloys have numerous potential applications in various fields, including aerospace, automotive, and biomedical industries. In the aerospace industry, iron-titanium alloys can be used to make lightweight and durable components for aircraft and spacecraft. In the automotive industry, iron-titanium alloys can be used to make lightweight and fuel-efficient engines. In the biomedical industry, iron-titanium alloys can be used to make medical implants due to their biocompatibility and corrosion resistance.
Propiedades
Número CAS |
12023-04-0 |
|---|---|
Nombre del producto |
Iron;titanium |
Fórmula molecular |
FeTi |
Peso molecular |
103.71 g/mol |
Nombre IUPAC |
iron;titanium |
InChI |
InChI=1S/Fe.Ti |
Clave InChI |
IXQWNVPHFNLUGD-UHFFFAOYSA-N |
SMILES |
[Ti].[Fe] |
SMILES canónico |
[Ti].[Fe] |
Otros números CAS |
12023-04-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



